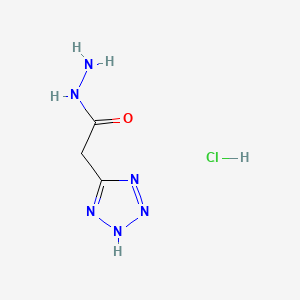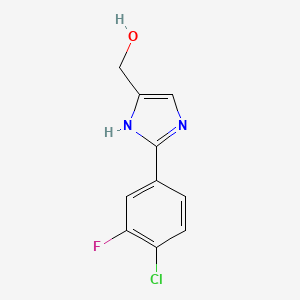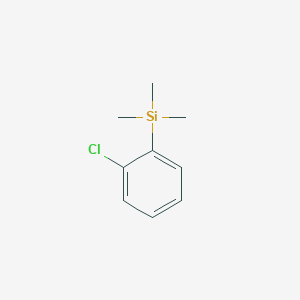
Silane, (chlorophenyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ClSi. It is a derivative of phenyltrimethylsilane, where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound is commonly used in organic synthesis as a silylating agent and as an intermediate in the preparation of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, (2-Chlorophenyl)trimethylsilane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyltrimethylsilanes.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include phenylsilane derivatives.
Scientific Research Applications
(2-Chlorophenyl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups in organic synthesis.
Material Science: It is used in the preparation of silicon-based materials and coatings.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biotechnology: It is used in the modification of biomolecules for various biotechnological applications.
Mechanism of Action
The primary mechanism of action of (2-Chlorophenyl)trimethylsilane involves the nucleophilic attack on the silicon atom. The chlorine atom is displaced, forming a new Si-O, Si-N, or Si-S bond, depending on the nucleophile. This mechanism is crucial in silylation reactions, where the compound is used to introduce a trimethylsilyl group into various organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(4-Chlorophenyl)trimethylsilane: The chlorine atom is positioned at the para position, affecting its reactivity and steric properties.
(2-Bromophenyl)trimethylsilane: Similar structure but with a bromine atom, which can influence its reactivity and applications.
Uniqueness
(2-Chlorophenyl)trimethylsilane is unique due to the presence of the chlorine atom at the ortho position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds .
Properties
CAS No. |
30851-85-5 |
|---|---|
Molecular Formula |
C9H13ClSi |
Molecular Weight |
184.74 g/mol |
IUPAC Name |
(2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI Key |
CLZTZCUXBOSNMN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)
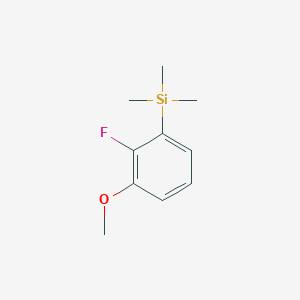
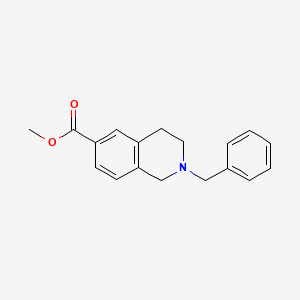

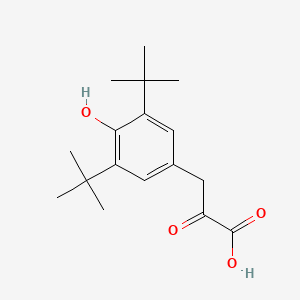
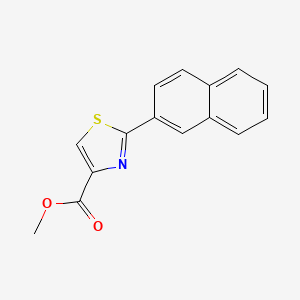

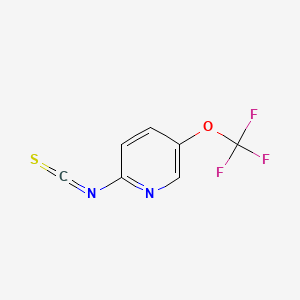
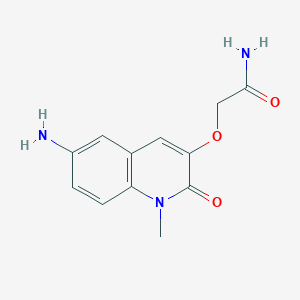
![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
